2-propyl-1H-pyrrole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-propyl-1H-pyrrole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N/c1-2-4-7-5-3-6-8-7/h3,5-6,8H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPNDUBGLQQQBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20335841 | |
| Record name | 1H-Pyrrole, 2-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20335841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1551-08-2 | |
| Record name | 1H-Pyrrole, 2-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20335841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-propyl-1H-pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Reaction Mechanisms of 2 Propyl 1h Pyrrole and Its Derivatives
Electrophilic Substitution Reactions on the Pyrrole (B145914) Ring System
The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The nitrogen atom's lone pair of electrons is delocalized into the ring, increasing the electron density at the carbon atoms and rendering it significantly more reactive than benzene. acs.orgresearchgate.net Electrophilic substitution is the hallmark reaction of pyrroles and typically proceeds with ease under mild conditions. imp.kiev.ua
The substitution pattern is dictated by the stability of the cationic intermediate (the arenium ion or σ-complex). Attack at the C2 (α) position allows for the positive charge to be delocalized over three atoms, including the nitrogen, resulting in a more stable intermediate compared to attack at the C3 (β) position, where the charge is delocalized over only two carbon atoms. researchgate.netnih.govresearchgate.netwikipedia.org Consequently, electrophilic substitution on unsubstituted pyrrole occurs preferentially at the C2 and C5 positions. wikipedia.orgresearchgate.net
In 2-propyl-1H-pyrrole, the C2 position is occupied. The propyl group is an electron-donating alkyl group, which further activates the pyrrole ring towards electrophilic substitution through a positive inductive effect. This increased electron density enhances the nucleophilicity of the ring. The primary sites for electrophilic attack on this compound are the vacant C5 (α') and C3/C4 (β) positions. Due to the aforementioned stability of the α-substituted intermediate, the C5 position is the most favored site for electrophilic substitution.
Common electrophilic substitution reactions for this compound include:
Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to yield the 5-halo-2-propyl-1H-pyrrole as the major product. scirp.org
Nitration and Sulfonation: These reactions must be carried out under very mild conditions to avoid polymerization of the reactive pyrrole ring. scirp.orgijert.org For instance, nitration can be achieved using nitric acid in acetic anhydride. scirp.org
Friedel-Crafts Acylation: This reaction, which introduces an acyl group, is a key method for the functionalization of pyrroles. researchgate.net Using an acyl halide and a mild Lewis acid catalyst like SnCl4, this compound would be acylated predominantly at the C5 position. nih.govresearchgate.netrsc.org Stronger Lewis acids like AlCl3 can lead to complex formation with the pyrrole nitrogen and potentially alter the regioselectivity. nih.gov
Vilsmeier-Haack Formylation: This is a mild and efficient method to introduce a formyl group (-CHO) onto the pyrrole ring, using a Vilsmeier reagent (formed from DMF and POCl3). semanticscholar.orgresearchgate.netresearchgate.netmdpi.comnih.gov For this compound, this reaction is highly selective for the C5 position, yielding 5-formyl-2-propyl-1H-pyrrole. nih.gov
| Reaction | Reagents | Major Product | Reference |
|---|---|---|---|
| Halogenation | NBS, NCS | 5-Halo-2-propyl-1H-pyrrole | scirp.org |
| Nitration | HNO₃/Ac₂O | 5-Nitro-2-propyl-1H-pyrrole | scirp.org |
| Friedel-Crafts Acylation | RCOCl/SnCl₄ | 5-Acyl-2-propyl-1H-pyrrole | nih.govresearchgate.net |
| Vilsmeier-Haack Formylation | DMF/POCl₃ | 5-Formyl-2-propyl-1H-pyrrole | semanticscholar.orgnih.gov |
Nucleophilic Addition Reactions and Their Scope
The electron-rich nature of the pyrrole ring makes it generally unreactive towards nucleophilic addition reactions. semanticscholar.org The high electron density of the π-system repels incoming nucleophiles. Consequently, this compound does not readily undergo nucleophilic additions to the ring itself.
For nucleophilic attack to occur on a pyrrole ring, strong electron-withdrawing groups must be present to reduce the ring's electron density. researchgate.net For instance, pyrroles substituted with nitro or multiple carbonyl groups can undergo nucleophilic aromatic substitution, but this is not a characteristic reaction of simple alkylpyrroles like this compound.
It is important to distinguish between nucleophilic addition to the pyrrole ring and reactions where the pyrrole ring acts as a nucleophile. In many reactions, the pyrrole ring, due to its high electron density, behaves as a potent nucleophile. A key example is the Michael addition, where the pyrrole anion or the neutral pyrrole adds to an α,β-unsaturated carbonyl compound. researchgate.net In the case of this compound, this conjugate addition would typically occur at the C5 position.
Cycloaddition Chemistry, Including Diels-Alder Reactions
Cycloaddition reactions provide a powerful tool for the synthesis of complex cyclic systems. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example. scirp.orgresearchgate.netresearchgate.net The aromaticity of the pyrrole ring, however, reduces its reactivity as a diene in Diels-Alder reactions, as the reaction would lead to a loss of aromatic stabilization in the product. acs.org
To overcome this, the pyrrole ring's aromaticity can be temporarily disrupted or its dienic character can be enhanced. One common strategy is the placement of an electron-withdrawing group on the pyrrole nitrogen. This modification reduces the contribution of the nitrogen lone pair to the aromatic sextet, thereby increasing the diene-like character of the ring.
For this compound, the electron-donating propyl group would further decrease its reactivity as a diene in a normal-demand Diels-Alder reaction (where the diene is electron-rich and the dienophile is electron-poor). However, it could potentially participate in inverse-electron-demand Diels-Alder reactions, where the diene is electron-poor and the dienophile is electron-rich.
Intramolecular Diels-Alder reactions of pyrrole derivatives have been shown to be more facile than their intermolecular counterparts due to entropic factors. acs.orgnih.govresearchgate.net By tethering a dienophile to the pyrrole ring, the cycloaddition can be encouraged to proceed.
Besides the [4+2] cycloaddition, pyrroles can also participate in other types of cycloadditions, such as [4+3] cycloadditions with oxyallyl cations to form 8-azabicyclo[3.2.1]octane systems. nih.gov
The stereochemistry of these reactions is a critical aspect, with the endo rule often predicting the major diastereomer in Diels-Alder reactions, although exceptions can occur. researchgate.net
Dimerization, Oligomerization, and Polymerization Processes
Pyrroles, including this compound, are susceptible to polymerization, particularly under acidic or oxidative conditions. acs.orgresearchgate.net The resulting polymers, known as polypyrroles, are of significant interest due to their electrical conductivity.
Acid-Catalyzed Polymerization: In the presence of strong acids, pyrroles can undergo polymerization. researchgate.net The reaction is initiated by the protonation of the pyrrole ring, typically at the C2 or C5 position. The resulting cation is a powerful electrophile that can attack a neutral pyrrole molecule, leading to the formation of dimers, trimers, and eventually a polymer. The structure of the resulting polymer can be complex, often containing a mixture of α-α' and α-β' linkages and may not be fully conjugated.
Oxidative Polymerization: This is the most common method for synthesizing conductive polypyrroles. It can be achieved either chemically, using oxidizing agents like iron(III) chloride (FeCl₃) or ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), or electrochemically. researchgate.netresearchgate.netscirp.orgresearchgate.netresearchgate.net
The mechanism of oxidative polymerization is believed to proceed through the following steps:
Oxidation of the monomer: The pyrrole monomer is oxidized to a radical cation.
Dimerization: Two radical cations couple to form a dicationic dimer.
Deprotonation: The dimer loses two protons to form a neutral dimer.
Propagation: The dimer is more easily oxidized than the monomer, and the process continues with the addition of more monomer units to form the polymer chain. nih.gov
For this compound, the polymerization would primarily involve linkages at the C5 position. The propyl group can influence the polymer's properties, such as its solubility, morphology, and conductivity, due to steric and electronic effects.
Electropolymerization: This method involves the anodic oxidation of the pyrrole monomer on an electrode surface to form a conductive polymer film. nih.govresearchgate.netrsc.org Electropolymerization offers excellent control over the thickness and properties of the resulting polypyrrole film. The properties of the poly(this compound) film, such as its conductivity and morphology, can be tailored by controlling the electrochemical parameters like the applied potential, current density, and the nature of the electrolyte. researchgate.netnih.gov
| Method | Initiator/Conditions | Key Features | Reference |
|---|---|---|---|
| Acid-Catalyzed Polymerization | Strong acids (e.g., HCl) | Often leads to poorly defined, less conjugated polymers. | researchgate.net |
| Chemical Oxidative Polymerization | Oxidizing agents (e.g., FeCl₃, (NH₄)₂S₂O₈) | A common method for bulk synthesis of conductive polypyrrole. | researchgate.netresearchgate.netresearchgate.net |
| Electrochemical Polymerization | Anodic oxidation | Forms adherent, conductive films on the electrode surface with good control over properties. | nih.govresearchgate.netrsc.org |
Chemo- and Regioselectivity in Reactions of Propyl-Substituted Pyrroles
The presence of the propyl group at the C2 position is a key determinant of the chemo- and regioselectivity in reactions of this compound. As an electron-donating group, it activates the entire pyrrole ring but exerts its strongest influence on the regiochemical outcome of electrophilic substitutions.
As discussed in Section 3.1, electrophilic attack is strongly directed to the C5 position. This high regioselectivity is a consequence of the formation of the most stable cationic intermediate. This directing effect is reliable for a wide range of electrophiles.
In cases where the C5 position is blocked, electrophilic substitution can be forced to occur at the C3 or C4 positions, although this typically requires more forcing conditions. The electronic activation by the C2-propyl group still facilitates these less favorable substitutions compared to unsubstituted pyrrole.
Chemoselectivity becomes important when the this compound molecule contains other functional groups. For instance, if a functional group is present on the propyl side chain, reactions could potentially occur at the side chain or the pyrrole ring. The choice of reagents and reaction conditions can often be used to direct the reaction to the desired site. For example, radical halogenation would likely favor substitution on the propyl chain, whereas electrophilic halogenation would occur on the ring.
Another aspect of regioselectivity is observed in the deprotonation of the N-H bond. Treatment of this compound with a strong base generates the corresponding pyrrolide anion. This anion can then react with electrophiles at the nitrogen atom, leading to N-substituted products. However, under certain conditions, C-alkylation or C-acylation can compete, particularly with hard electrophiles.
Conformational Dynamics and Stereochemical Investigations of Propyl Groups
The propyl group attached to the pyrrole ring is not static and possesses conformational flexibility. The rotation around the C2-C(propyl) single bond gives rise to different conformers. The relative energies of these conformers are influenced by steric interactions between the propyl group and the N-H group or a substituent on the nitrogen atom, as well as with the adjacent C3-H bond.
The barrier to rotation around this bond is expected to be relatively low, leading to rapid interconversion between conformers at room temperature. Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, can be employed to study these conformational dynamics, often at low temperatures to slow down the interconversion.
If the propyl group or another part of the molecule contains a stereocenter, the conformational preferences can influence the diastereoselectivity of reactions. For example, in reactions involving the formation of a new stereocenter on the ring, the preferred conformation of the propyl group might sterically hinder one face of the pyrrole ring, leading to a preferential attack from the less hindered face.
Acid-Base Chemistry and Protonation Studies
Pyrroles are very weak bases and also weakly acidic. The lone pair of electrons on the nitrogen atom is integral to the aromatic sextet, and its participation in protonation would lead to a loss of aromaticity, which is energetically unfavorable. acs.org The conjugate acid of pyrrole has a pKa of approximately -3.8. scirp.org
Protonation of pyrroles occurs on the carbon atoms of the ring rather than on the nitrogen atom. Theoretical and experimental studies have shown that protonation of pyrrole occurs preferentially at the C2 (or C5) position, as this leads to the most stable cation, which is stabilized by resonance. scirp.org For this compound, protonation is expected to occur predominantly at the C5 position. The electron-donating propyl group increases the basicity of the pyrrole ring compared to unsubstituted pyrrole, making it more readily protonated.
The N-H proton of pyrrole is weakly acidic, with a pKa of about 17.5 in aqueous solution. scirp.org This acidity allows for the deprotonation of the N-H group by strong bases, such as sodium hydride (NaH) or Grignard reagents, to form the pyrrolide anion. The electron-donating nature of the propyl group in this compound would be expected to slightly decrease the acidity of the N-H proton compared to unsubstituted pyrrole, as it pushes electron density into the ring, making the resulting anion less stable.
Computational Chemistry and Theoretical Investigations of 2 Propyl 1h Pyrrole
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for investigating the electronic structure, properties, and reactivity of molecules. For 2-propyl-1H-pyrrole, DFT calculations can provide detailed information about its electronic distribution, aromaticity, preferred conformations, potential reaction pathways, and spectroscopic signatures.
Electronic Structure and Aromaticity Calculations
DFT calculations, often utilizing functionals like B3LYP, along with basis sets such as 6-31G* or 6-311++G(d,p), are employed to determine the electronic structure of this compound. These calculations reveal the distribution of electron density, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential maps sci-hub.senih.govsapub.orgresearchgate.net. Pyrrole (B145914) itself is an aromatic heterocycle, with its aromaticity stemming from the delocalization of six π electrons across the five-membered ring, including the nitrogen atom's lone pair, adhering to Hückel's rule (4n+2 π electrons) wikipedia.orgpharmaguideline.comlibretexts.orglibretexts.org. For this compound, the presence of the electron-donating propyl group is expected to influence the electron density distribution within the pyrrole ring, potentially affecting its aromatic character and reactivity compared to unsubstituted pyrrole . Studies on substituted pyrroles have shown that alkyl groups can stabilize the ring against electrophilic substitution . Aromaticity indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and bond length alternation (BLA) can be computed to quantify the degree of aromaticity acs.org.
| Conformational Property | Typical Value Range (kcal/mol) | Relevant Compound Class | Reference(s) |
| ΔEsyn/anti (2-acylpyrroles) | 1.06 – 8.04 | 2-Acylpyrroles | longdom.orglongdom.org |
| Energy Barrier (rotational) | ~11.8 | 2-Formyl-1-methylpyrrole | longdom.org |
| Relative Conformer Energies | 0.0, 2.71, 14.98 | 5-formyl-1H-pyrrole-2-carboxylic acid | iosrjournals.org |
Reaction Pathway and Mechanism Elucidation through Computational Modeling
Computational modeling, particularly DFT, is instrumental in elucidating reaction mechanisms involving this compound. This includes identifying transition states, activation energies, and reaction intermediates for processes such as electrophilic aromatic substitution, which is characteristic of pyrrole rings wikipedia.orgresearchgate.net. For instance, studies on related systems have used DFT to investigate Diels-Alder reactions, revealing chemo- and regioselectivity through analyses like Parr functions and electron localization function (ELF) researchgate.net. Conceptual DFT (CDFT) can also characterize the nucleophilic or electrophilic nature of different parts of the molecule researchgate.net. Understanding these pathways is vital for predicting the molecule's reactivity and synthetic utility.
Spectroscopic Data Prediction and Assignment
DFT and Time-Dependent Density Functional Theory (TD-DFT) are extensively used to predict spectroscopic properties, aiding in the assignment of experimental spectra. For this compound, this would involve predicting:
NMR Spectra : ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach with DFT functionals nih.govnih.gov. These predictions help in confirming the structure and identifying different proton and carbon environments.
IR Spectra : Vibrational frequencies and their assignments can be predicted using DFT, often requiring scaling factors (e.g., 0.967) to match experimental Fourier Transform Infrared (FT-IR) data nih.govresearchgate.netiosrjournals.org.
UV-Vis Spectra : TD-DFT calculations are employed to predict electronic transitions and absorption maxima, providing insights into the molecule's electronic excitation properties and color sci-hub.sesapub.orgfaccts.de.
These predicted spectra serve as valuable benchmarks for interpreting experimental results and confirming the molecular structure and purity.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations offer a dynamic perspective on molecular behavior, tracking the movement of atoms over time. For this compound, MD simulations could be used to:
Explore its behavior in solution or condensed phases, analyzing molecular motion and solvation effects researchgate.netdntb.gov.uamdpi.commdpi.com.
Investigate interactions with biological targets or other molecules, providing insights into binding modes and stability over time mdpi.comchemrxiv.org.
Study the dynamic aspects of conformational changes or intermolecular interactions.
While direct MD simulations specifically for this compound were not explicitly detailed in the search results, the methodologies are well-established for pyrrole derivatives and related systems researchgate.netdntb.gov.uamdpi.comchemrxiv.orgchemscene.com.
Investigations of Thermodynamic and Kinetic Stability
Computational methods are also employed to assess the thermodynamic and kinetic stability of molecules. DFT calculations can determine thermodynamic parameters such as relative energies, enthalpies, and Gibbs free energies, which indicate the intrinsic stability of this compound and its potential isomers or decomposition products nih.govchemeo.com. For example, relative energy differences (ΔE) and enthalpies (ΔH) calculated using DFT (e.g., B3LYP/6-311++G** method) provide quantitative measures of molecular stability, with lower values indicating closer stability among isomers nih.gov. Kinetic stability can be inferred from activation energies calculated for decomposition pathways or specific reactions, providing insights into the molecule's resistance to chemical transformation tandfonline.com.
Representative Computational Parameters and Stability Data for Pyrrole Derivatives
| Parameter/Property | Method/Functional & Basis Set | Typical Value/Range | Notes | Reference(s) |
| Relative Energy (ΔE) | B3LYP/6-311++G | kcal/mol | Used to compare stability of isomers; e.g., 3-CPy vs. 2-CPy (0.51 kcal/mol difference) | nih.gov |
| Relative Enthalpy (ΔH) | B3LYP/6-311++G | kcal/mol | Similar trend to ΔE, useful for gas-phase stability assessment | nih.gov |
| Resonance Energy (Pyrrole) | - | 88 kJ/mol | Quantifies aromatic stabilization | wikipedia.org |
| Predicted ¹H NMR Chemical Shifts | GIAO/DFT | ppm | Used for structural assignment | nih.govnih.gov |
| Predicted ¹³C NMR Chemical Shifts | GIAO/DFT | ppm | Used for structural assignment | nih.govnih.gov |
| Predicted IR Frequencies | DFT | cm⁻¹ | Requires scaling factors for better agreement with experimental data | nih.goviosrjournals.org |
| Predicted UV-Vis Absorption Maxima | TD-DFT | nm | Indicates electronic transitions and potential color | sci-hub.sesapub.orgfaccts.de |
| HOMO-LUMO Gap | DFT | eV | Relates to electronic excitation and reactivity | sci-hub.seiosrjournals.org |
Prediction of Electronic Properties (e.g., Highest Occupied Molecular Orbital/Lowest Unoccupied Molecular Orbital Energies)
The electronic properties of organic molecules, particularly their frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding their chemical reactivity, electronic transitions, and potential applications. The energy difference between the HOMO and LUMO, known as the band gap, is a key indicator of a molecule's stability and its propensity to engage in chemical reactions or interact with electromagnetic radiation. science.govresearchgate.nettandfonline.com
Computational chemistry, primarily through Density Functional Theory (DFT), serves as the principal method for predicting these electronic properties for compounds like this compound. Commonly utilized DFT functionals, such as B3LYP, in conjunction with appropriate basis sets (e.g., 6-31G(d,p), 6-31+G(d,p), 6-311G(d,p)), are employed to optimize molecular geometries and subsequently calculate FMO energies. researcher.lifempg.dediva-portal.orgacs.org Time-Dependent DFT (TD-DFT) is often applied to predict electronic transitions based on these calculated FMOs. researcher.liferesearchgate.net Complementary techniques like Hartree-Fock (HF) and Natural Bond Orbital (NBO) analysis also provide valuable insights into electronic structure and charge distribution. tandfonline.commpg.deresearchgate.netresearchgate.net
The HOMO, representing the highest energy level occupied by electrons, is associated with the molecule's ionization potential and its electron-donating capacity. The LUMO, conversely, is the lowest energy level capable of accepting electrons and relates to electron affinity. science.govresearchgate.nettandfonline.com The HOMO-LUMO energy gap is a critical descriptor for molecular reactivity; smaller gaps typically correlate with increased reactivity and greater molecular polarizability. science.govresearchgate.nettandfonline.comresearchgate.net These FMOs are indispensable for predicting reactive sites, elucidating charge transfer mechanisms, and guiding the design of molecules for optoelectronic applications. researchgate.netcore.ac.ukresearchgate.net
While extensive computational studies have been conducted on various pyrrole derivatives to elucidate their electronic properties using the aforementioned methodologies, specific published data detailing the predicted HOMO and LUMO energy values for this compound were not identified in the reviewed literature. Studies on analogous pyrrole structures indicate that frontier orbitals are often delocalized across the pyrrole ring and its substituents, thereby influencing their electronic behavior. researchgate.netsci-hub.se The propyl group, being an alkyl substituent, is generally expected to exert a mild electron-donating inductive effect on the pyrrole ring, which could potentially modulate the HOMO and LUMO energy levels compared to unsubstituted pyrrole. However, quantifying this effect would necessitate dedicated computational analysis. researchgate.net
Data Table
Due to the absence of specific published HOMO and LUMO energy values for this compound in the reviewed literature, a data table presenting these specific numerical results cannot be generated.
Compound List
this compound
Pyrrole
Thienylpyrrole azo compounds
1H-pyrrol-2-ylmethylenes
Diketopyrrolopyrrole
Tetraarylpyrrolo[3,2-b]pyrroles
Pyrrole-containing semiconducting materials
Advanced Research Applications of 2 Propyl 1h Pyrrole and Its Derivatives
Applications in Organic Synthesis as Key Intermediates
The inherent reactivity of the pyrrole (B145914) ring, coupled with the modulatory effects of the propyl substituent, positions 2-propyl-1H-pyrrole as a crucial building block in organic synthesis. Its ability to undergo various transformations enables the construction of intricate molecular frameworks.
Building Blocks for Complex Organic Molecules
This compound serves as a foundational scaffold for the synthesis of a wide array of complex organic molecules. Its α and β positions are amenable to electrophilic substitution reactions, such as Vilsmeier-Haack formylation to introduce aldehyde groups, which are critical for subsequent condensation reactions . Furthermore, halogenation followed by cross-coupling reactions, like Suzuki coupling, allows for the incorporation of aryl or heteroaryl moieties, thereby extending molecular complexity . The propyl group itself can enhance lipophilicity, a property beneficial for applications requiring improved solubility or biological membrane permeability in synthesized compounds .
| Reaction Type | Reagent/Conditions | Product Type |
| Vilsmeier-Haack Formylation | POCl₃, DMF | Pyrrole-2-carbaldehyde derivatives |
| N-Alkylation | Alkyl halide, Base | N-Alkyl-2-propylpyrrole derivatives |
| Friedel-Crafts Acylation | Acyl halide, Lewis Acid | Pyrrole-2-acyl derivatives |
| Suzuki Coupling | Halogenated pyrrole, Boronic acid, Pd catalyst | Arylated/Heteroarylated pyrroles |
Precursors for Polyfunctionalized Heterocycles
The this compound structure can be elaborated into more complex polyfunctionalized heterocycles. Through multi-step synthetic sequences, it can be transformed into fused ring systems, such as pyrrolo[2,3-b]pyridines or indole (B1671886) derivatives ontosight.ai. The propyl substituent can influence the regioselectivity of these cyclization pathways and modulate the electronic characteristics of the final heterocyclic products ontosight.ai.
| Target Heterocycle Type | Synthetic Strategy | Key Intermediate Derived from this compound |
| Pyrrolo[2,3-b]pyridines | Fischer Indole Synthesis variant, Cyclization | Functionalized 2-propylpyrrole |
| Indole Derivatives | Madelung synthesis, Larock indole synthesis variant | Appropriately substituted 2-propylpyrrole |
| Pyrrolo[3,4-c]pyrroles | Diels-Alder, Cycloaddition reactions | Dipyrromethane precursors from 2-propylpyrrole |
Synthesis of Macrocyclic Systems (e.g., Porphyrin Analogs)
Pyrrole units are fundamental components in the construction of macrocyclic systems, most notably porphyrins and their analogs alliedacademies.orgbeilstein-journals.org. This compound, when appropriately functionalized, can serve as a monomeric building block in condensation reactions to form porphyrin precursors. The propyl side chain can significantly improve the solubility of these macrocycles in common organic solvents, thereby facilitating their purification and characterization. Furthermore, the substituent can influence supramolecular assembly and solid-state properties of the resulting macrocyclic structures mdpi.com.
| Macrocycle Type | Role of this compound Derivative | Property Influence of Propyl Group |
| Porphyrins | Monomer unit in condensation reactions | Solubility, Crystal packing |
| Porphyrin Analogs | Building block for modified macrocyclic structures | Electronic tuning, Photophysics |
| Corroles | Component for synthesizing related N₄ macrocycles | Solubility, Processability |
| Expanded Porphyrins | Modulates π-conjugation and steric environment | Absorption spectra, Redox properties |
Materials Science and Advanced Functional Materials
The unique electronic properties of pyrrole derivatives make them attractive for advanced materials applications, particularly in the fields of conducting polymers and organic electronics.
Development of Conducting Polymers (e.g., Polypyrroles)
Pyrrole is the fundamental monomer for polypyrrole (PPy), a well-established conducting polymer known for its electrical conductivity, environmental stability, and facile synthesis mdpi.comnih.govresearchgate.netchalcogen.ronih.gov. By employing substituted pyrroles, such as this compound, researchers can synthesize modified polypyrroles with tailored properties. The electropolymerization of this compound yields poly(this compound) (P2PrPy). The presence of the propyl side chain influences the polymer's morphology, conductivity, and electrochemical stability. Alkyl substituents like propyl can reduce interchain interactions, leading to more amorphous polymers, while simultaneously enhancing solubility in organic solvents, which aids in solution processing mdpi.com. The conductivity of P2PrPy, while typically lower than unsubstituted PPy, can range from 10⁻³ to 10⁻¹ S/cm depending on doping conditions, offering a balance between conductivity and processability mdpi.com.
| Property | Polypyrrole (PPy) | Poly(this compound) (P2PrPy) |
| Monomer | Pyrrole | This compound |
| Conductivity (S/cm) | 1 - 1000 (doped) | 10⁻³ - 10⁻¹ (doped) |
| Solubility | Poor in common organic solvents | Improved in organic solvents |
| Processability | Difficult from solution | Easier from solution |
| Morphology | Can be crystalline/amorphous | Tends to be more amorphous |
Components in Organic Light-Emitting Diodes (OLEDs)
Derivatives of this compound can be engineered for use in organic light-emitting diodes (OLEDs), functioning as charge-transporting materials or components within the emissive layer acs.orgmdpi.comjmaterenvironsci.com. The propyl group can influence the material's HOMO/LUMO energy levels, charge carrier mobility, and film-forming characteristics, all of which are critical for optimizing device performance. Incorporating pyrrole units into conjugated systems can enhance charge injection and transport, leading to improved device efficiency and stability. For instance, pyrrole-containing oligomers or polymers can serve as host materials or dopants in the emissive layer, contributing to color purity and operational longevity acs.orgfrontiersin.org.
| Device Layer | Function of this compound Derivative | Key Property Influenced | Typical Performance Impact (Example) |
| Hole Transport Layer | Hole mobility, Energy level matching | HOMO level, Charge injection | Improved hole injection efficiency |
| Emissive Layer | Host material, Dopant | Luminescence, Charge balance | Enhanced color purity, Luminance |
| Electron Transport Layer | Electron mobility, Energy level matching | LUMO level, Electron injection | Improved electron injection |
Compound List
this compound
Polypyrrole (PPy)
Poly(this compound) (P2PrPy)
Materials for Organic Photovoltaics (OPVs)
Pyrrole-containing organic semiconducting materials have garnered significant attention for their potential in organic photovoltaics (OPVs) due to the electron-rich nature of the pyrrole ring, which facilitates intramolecular charge transfer (ICT) and can lead to reduced optical band gaps researchgate.netoup.com. These properties are crucial for efficient light harvesting and charge separation in solar cells. While direct incorporation of this compound into high-performance OPV materials is not extensively detailed in the provided literature, related pyrrole derivatives and fused systems, such as dithieno[3,2-b:2′,3′-d]pyrrole (DTP) and its functionalized analogues, are widely employed as building blocks researchgate.netacs.orgtue.nl. These materials often feature tunable electronic and optical properties, with pyrrole units contributing to enhanced electron transport and stability researchgate.netoup.comacs.org. For instance, pyrrole-functionalized DTP monomers have been utilized in biophotovoltaic solar cells, where the pyrrole moiety improves electron transfer rates and charge carrier mobility acs.org. Research also explores various small molecule acceptors (SMAs) with pyrrole segments, aiming to optimize energy levels and molecular packing for better photovoltaic performance oup.comacs.org.
Active Components in Organic Field-Effect Transistors (OFETs)
The pyrrole scaffold is a key component in the development of organic semiconductors for organic field-effect transistors (OFETs) researchgate.netkyushu-u.ac.jp. The inherent electron-rich character of pyrroles, coupled with the ability to introduce various substituents like propyl groups, allows for the fine-tuning of charge transport properties, molecular packing, and solubility, which are critical for OFET performance researchgate.netresearchgate.net. Derivatives such as dithieno[3,2-b:2′,3′-d]pyrroles (DTPs) are particularly prominent, serving as electron-donating units in conjugated polymers and small molecules that exhibit high carrier mobilities and reduced band gaps researchgate.netacs.org. These materials are essential for creating flexible electronic devices, as they can be processed from solution at low temperatures kyushu-u.ac.jp. While specific studies on this compound as an active OFET material are limited, its structural motif is representative of the types of pyrrole derivatives explored for their semiconducting capabilities in advanced electronic applications ontosight.aichemscene.com.
Catalytic Applications in Chemical Transformations
The pyrrole ring system is a valuable scaffold in catalysis, both as a component of catalytic materials and as a substrate that can be functionalized using catalytic methods researchgate.netacs.org. Pyrrole derivatives can be synthesized through various catalytic processes, including acid-catalyzed reactions for skeletal recasting to form complex substituted pyrroles acs.org. Furthermore, metal-catalyzed C–H functionalization reactions have been employed to modify pyrrole fragments, enabling access to diverse molecular architectures acs.org. While specific catalytic applications of this compound itself are not detailed in the provided literature, the general reactivity and synthetic accessibility of pyrrole derivatives position them as potential ligands or active sites in catalytic systems for various chemical transformations researchgate.net.
Research in Flavor Chemistry and Precursors
Research in flavor chemistry extensively utilizes pyrrole derivatives as flavor precursors, capable of releasing desirable aroma compounds upon thermal processing researchgate.netnih.govacs.orgacs.org. Novel polyol pyrrole esters, synthesized through multi-step processes involving pyrrole intermediates, have shown promise as humectants and flavor precursors due to their thermal stability and ability to release aroma substances, including alkylpyrroles, during pyrolysis researchgate.netnih.govacs.orgacs.org. This compound is identified as a compound that can be utilized in food processing to enhance flavors through thermal degradation pathways . Furthermore, 1H-pyrrole itself has been identified as a volatile compound contributing to the characteristic beef flavor in Maillard reaction products nih.gov. The incorporation of pyrrole-like heterocyclic rings complexed with iron ions can also catalyze the formation of meaty flavors from precursor molecules researchgate.netgoogle.com.
Future Perspectives and Emerging Research Avenues for 2 Propyl 1h Pyrrole Chemistry
Innovations in Green and Sustainable Synthesis Methods
The chemical industry is increasingly prioritizing green and sustainable synthesis methods to minimize environmental impact and improve resource efficiency. For 2-propyl-1H-pyrrole, this translates to developing synthetic routes that reduce waste, utilize renewable feedstocks, employ safer solvents, and operate under milder reaction conditions. Research is exploring catalytic approaches, including the use of heterogeneous or organocatalysts, to enhance selectivity and recyclability. Microwave-assisted synthesis and flow chemistry are also being investigated for their potential to accelerate reactions, improve yields, and enable more controlled and energy-efficient processes arabjchem.orgsid.irresearchgate.net. For instance, the use of water as a solvent with efficient and eco-friendly catalysts like ZrOCl₂·8H₂O has been demonstrated for the synthesis of N-substituted pyrroles, showcasing a path towards greener pyrrole (B145914) chemistry sid.ir. While direct green synthesis methods specifically for this compound are not extensively detailed in the provided search results, the general advancements in green pyrrole synthesis provide a strong foundation for future research in this area.
Exploration of Novel Reactivity Patterns and Transformations
Beyond traditional pyrrole chemistry, researchers are investigating new reactivity patterns and transformations involving the this compound scaffold. This includes exploring its behavior in complex reaction sequences, such as multicomponent reactions, C-H functionalization, and cycloaddition reactions, to construct more intricate molecular architectures. Studies are also focusing on understanding the influence of the propyl substituent on the electronic and steric properties of the pyrrole ring, which can dictate its reactivity in various transformations clockss.orgmdpi.comacs.org. For example, research into skeletal recasting strategies for pyrroles aims to transform existing heterocyclic structures into new ones, offering novel pathways for molecular diversification acs.org. The potential for selective functionalization at different positions of the pyrrole ring, or even on the propyl side chain, remains an active area of exploration.
Rational Design of Advanced Materials with Tuned Properties
The incorporation of the this compound moiety into advanced materials is a significant area of future development. Pyrrole derivatives are known for their utility in creating conductive polymers, organic semiconductors, and materials for optoelectronic applications due to their π-electron-rich nature researchgate.net. The propyl group can influence solubility, processability, and the self-assembly behavior of these materials. Research is focused on rationally designing polymers and functional materials where the this compound unit contributes specific electronic, optical, or mechanical properties. For example, pyrrole-containing materials are being explored for organic photovoltaics and organic field-effect transistors researchgate.net. Furthermore, the ability of pyrrole derivatives to form robust siloxane bonds via silyl (B83357) groups makes them valuable precursors for hybrid organic-inorganic polymers, coatings, and adhesives with enhanced stability .
Synergistic Integration of Experimental and Computational Methodologies
The synergy between experimental synthesis and computational modeling is crucial for accelerating the discovery and optimization of new chemical processes and materials. For this compound chemistry, computational studies, such as Density Functional Theory (DFT), are being employed to predict reaction mechanisms, understand transition states, calculate electronic properties, and explore structure-activity relationships acs.orgnih.govresearchgate.netuchicago.edu. These theoretical insights can guide experimental design, helping researchers to select optimal reaction conditions, predict product selectivity, and rationalize observed reactivity. Conversely, experimental data validates computational models, leading to more accurate theoretical predictions. This integrated approach is vital for understanding the nuanced reactivity of this compound and for the rational design of novel compounds and materials with desired properties. For instance, computational studies can elucidate the energetic profiles of reactions or the electronic distribution within molecules, providing a deeper understanding that complements experimental characterization acs.orgnih.govresearcher.life.
Q & A
Q. What are the recommended synthetic routes for 2-propyl-1H-pyrrole in laboratory settings?
- Methodological Answer : this compound can be synthesized via γ-keto amide cyclization () or pyridinium iodide salt transformations (). Key steps include:
- Cyclization of γ-keto amides : Use secondary γ-keto amides under acidic conditions to form the pyrrole ring. Monitor reaction progress via TLC and purify using column chromatography.
- Pyridinium salt derivatization : React pyridinium iodide salts with aldehydes in the presence of a base (e.g., KOtBu) to yield substituted pyrroles. Optimize stoichiometry to avoid byproducts.
- Functionalization : Post-synthetic modifications (e.g., formylation at the 2-position) can be achieved via Vilsmeier-Haack reactions ().
| Synthetic Method | Key Conditions | Yield Range | References |
|---|---|---|---|
| γ-Keto amide cyclization | Acid catalysis (e.g., H2SO4), 80–100°C | 50–80% | |
| Pyridinium salt alkylation | KOtBu, DMF, 60°C, 12h | 68–86% |
Q. How can NMR spectroscopy confirm the structure of this compound derivatives?
- Methodological Answer :
- 1H NMR : The pyrrole ring protons (e.g., H-3 and H-4) exhibit characteristic splitting patterns (e.g., δ 6.8–7.0 ppm for H-3 as a doublet of doublets, J = 4.1–4.2 Hz). The propyl chain protons (CH2 and CH3) appear as multiplets at δ 1.0–1.5 ppm ().
- 13C NMR : The pyrrole carbons resonate at δ 120–130 ppm, while the carbonyl carbon (if functionalized) appears at δ 178–180 ppm ().
- HSQC/HMBC : Use 2D NMR to correlate protons with adjacent carbons and confirm substituent positions. For example, HMBC correlations between the aldehyde proton (δ 9.4–9.7 ppm) and pyrrole C-2 confirm formylation ().
Advanced Research Questions
Q. What computational methods predict the electronic properties of this compound, and how do exchange-correlation functionals impact accuracy?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is widely used. Key considerations:
- Basis Sets : Use 6-31G(d,p) for geometry optimization and LANL2DZ for transition metals (if applicable).
- Exchange-Correlation Functionals :
- B3LYP : Balances exact exchange (20%) and gradient corrections, suitable for thermochemical accuracy (average error ~2.4 kcal/mol for atomization energies) ().
- LC-ωPBE : Better for charge-transfer properties due to long-range correction.
- Validation : Compare computed ionization potentials (IPs) and electron affinities (EAs) with experimental gas-phase data ().
| Functional | Strengths | Limitations | References |
|---|---|---|---|
| B3LYP | High thermochemical accuracy | Underestimates band gaps | |
| M06-2X | Improved non-covalent interactions | Computationally intensive |
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., conflicting GC-MS or NMR results) when characterizing novel analogs?
- Methodological Answer :
- Cross-Validation : Combine multiple techniques (e.g., GC-MS, HRMS, and 2D NMR) to confirm molecular weight and connectivity ().
- Isotopic Labeling : Use deuterated solvents or 13C-labeled precursors to distinguish overlapping signals in NMR.
- Theoretical Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to identify misassignments ().
- Controlled Replicates : Repeat syntheses under inert atmospheres to rule out oxidation artifacts ().
Q. What strategies enable regioselective functionalization of this compound at the 5-position?
- Methodological Answer :
- Directed Metalation : Use Lewis acids (e.g., BF3·OEt2) to deprotonate the 5-position, followed by electrophilic quenching (e.g., iodination) ().
- Cross-Coupling : Employ Suzuki-Miyaura reactions with 5-bromo-2-propylpyrrole and aryl boronic acids (Pd(PPh3)4, Na2CO3, 80°C).
- Photocatalysis : Visible-light-mediated C–H activation with Ru(bpy)3Cl2 enables arylation at the 5-position ().
Data Contradiction Analysis
Q. How should conflicting thermochemical data (e.g., enthalpy of formation) for this compound be addressed?
- Methodological Answer :
- Benchmarking : Compare experimental values with high-level ab initio methods (e.g., CCSD(T)/CBS) to identify systematic errors in DFT calculations ().
- Error Analysis : Quantify uncertainties in calorimetric measurements (e.g., combustion calorimetry) and propagate errors using statistical software (e.g., Python’s
uncertaintiesmodule). - Literature Review : Prioritize data from peer-reviewed journals using standardized protocols (e.g., NIST-traceable methods) over non-peer-reviewed sources ().
Safety and Handling in Research
Q. What safety protocols are critical when handling this compound derivatives in synthetic workflows?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
